1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazopurine-2,4-dione class, characterized by a fused imidazo-purine core with substituents that modulate its pharmacological and physicochemical properties. The molecule features a 2-morpholinoethyl group at position 8, a phenyl group at position 7, and methyl groups at positions 1 and 2. These structural elements influence its interactions with targets such as serotonin receptors (e.g., 5-HT1A) and phosphodiesterases (PDEs), as well as its pharmacokinetic profile, including blood-brain barrier penetration and metabolic stability .
Propriétés
IUPAC Name |
2,4-dimethyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-23-18-17(19(28)24(2)21(23)29)27-14-16(15-6-4-3-5-7-15)26(20(27)22-18)9-8-25-10-12-30-13-11-25/h3-7,14H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBNDLBUKQJRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCN4CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
It’s known that the compound has shown activity against p 388 leukemia, suggesting it may interact with cellular components involved in cell proliferation or survival.
Biochemical Pathways
Given its observed antitumor activity, it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair.
Pharmacokinetics
Its solubility in water suggests it may have good bioavailability
Result of Action
The compound has shown activity against P 388 leukemia, indicating it may have antitumor effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is soluble in water, suggesting it may be stable in aqueous environments.
Activité Biologique
1,3-Dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple substituents that contribute to its biological activity. The key characteristics include:
- Imidazo[2,1-f]purine core : Provides a framework for biological interactions.
- Morpholinoethyl group : Enhances solubility and may influence receptor binding.
- Dimethyl and phenyl substitutions : Potentially modulate pharmacokinetic properties.
The biological activity of 1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. In particular, it has shown activity against PDE4B and PDE10A, which are implicated in mood regulation and cognitive functions .
- Receptor Modulation : It acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), influencing neurotransmitter systems involved in anxiety and depression .
Pharmacological Effects
The pharmacological effects of this compound have been investigated in various studies:
- Antidepressant Activity : In vivo studies demonstrated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant-like effects in forced swim tests (FST) in mice . These effects were shown to surpass those of standard anxiolytic medications such as diazepam.
- Anxiolytic Properties : The compound's ability to modulate serotonin receptors suggests potential applications in treating anxiety disorders .
Case Studies
Several studies have explored the biological activity of related compounds within the imidazo[2,1-f]purine family:
- Study on Antidepressant Properties :
- Pharmacokinetic Studies :
Comparative Analysis
To better understand the uniqueness of 1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethylxanthine | Lacks morpholinoethyl group | Caffeine-like stimulant |
| 8-Ethyltheophylline | Contains ethyl group | Mild diuretic effects |
| 3-Morpholinoethylxanthine | Similar morpholino substitution | Limited receptor interaction |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and analogs:
Functional and Pharmacological Insights
- 5-HT1A Receptor Affinity: The target compound’s morpholinoethyl group provides moderate lipophilicity, balancing receptor binding and brain penetration. In contrast, AZ-853 and AZ-861’s piperazinylalkyl chains enhance 5-HT1A affinity but introduce cardiovascular side effects (e.g., hypotension) . Fluorinated derivatives (e.g., AZ-861, Compound 3i) show stronger receptor activation due to electron-withdrawing effects, which stabilize ligand-receptor interactions .
- Phosphodiesterase Inhibition: Most imidazopurine-2,4-dione derivatives exhibit weak PDE4B/PDE10A inhibition. Compound 5 is an exception, with dimethoxyisoquinoline enhancing PDE4B binding .
- Pharmacokinetics: Morpholinoethyl and hydroxyethyl substituents (e.g., CAS 796886-59-4) improve solubility but may reduce metabolic stability compared to lipophilic groups like phenethyl . Piperazine-containing analogs (AZ-853/AZ-861) have longer half-lives but require careful dosing to avoid sedation and lipid disturbances .
Structural Activity Relationships (SAR)
- Position 8 Modifications: Alkyl chains with terminal amines (e.g., morpholinoethyl, piperazinylbutyl) enhance 5-HT1A binding. Bulky aryl groups (e.g., 4-ethylphenyl) reduce affinity . Fluorine or trifluoromethyl groups on arylpiperazine improve metabolic stability and receptor selectivity .
- Position 7 Substituents: Phenyl groups are optimal for 5-HT1A binding; substitutions (e.g., p-cyanophenyl in Compound 70) alter electronic properties but may reduce efficacy .
Position 1 and 3 Methyl Groups :
- Critical for maintaining the imidazopurine core conformation. Removal or substitution (e.g., benzyl in Compound 45) disrupts receptor interactions .
Q & A
Q. Key Findings :
- Benzyl groups increase affinity but reduce selectivity due to hydrophobic interactions with 5-HT2A .
- Morpholinoethyl balances affinity and selectivity, likely due to hydrogen bonding with Ser159 in 5-HT1A .
Basic: What safety/toxicology studies are critical before advancing to in vivo models?
Answer:
- hERG Inhibition : Patch-clamp assays to assess cardiac liability (IC50 > 10 µM preferred) .
- Cytotoxicity : Screening in HEK293 or primary hepatocytes .
- Acute Toxicity : Single-dose studies in rodents (LD50 determination) .
Advanced: How can contradictory data on adenosine receptor activity be resolved?
Answer: Contradictions arise from assay conditions:
- Species Differences : Human A1 vs. rat A1 receptor binding (e.g., 10-fold lower affinity in rat) .
- Membrane Preparation : Crude vs. purified receptor membranes alter ligand accessibility .
Resolution : - Use recombinant receptors (e.g., CHO cells expressing human A1) for standardized assays .
- Validate with functional assays (e.g., cAMP modulation) .
Basic: What computational tools model the compound’s ADMET properties?
Answer:
- ADMET Predictor : Estimates logP, solubility, and CYP inhibition .
- SwissADME : Predicts bioavailability (e.g., 70% oral bioavailability due to moderate logD) .
- ProtoX : Simulates metabolite formation (e.g., morpholine ring oxidation) .
Advanced: How does the compound’s 3D conformation impact its mechanism of action?
Answer:
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
